3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[(3-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-15-4-2-5-17(12-15)14-25-19-6-3-11-24-20(19)21(27)26(22(25)28)13-16-7-9-18(23)10-8-16/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYLWEMEQCRMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are various kinases, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors. These targets play crucial roles in cell proliferation, growth, metabolism, motility, and apoptosis.
Mode of Action
The compound interacts with its targets by inhibiting their activity, which disrupts the signaling pathways they are involved in. This results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical Pathways
The compound affects various biochemical pathways related to cell growth and survival. By inhibiting the activity of the aforementioned kinases, it disrupts the signaling pathways they are involved in, leading to the inhibition of cell proliferation and induction of apoptosis.
Biological Activity
The compound 3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione belongs to a class of pyrido-pyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrido[3,2-d]pyrimidine core structure with chlorobenzyl and methylbenzyl substituents that may influence its biological activity.
Anticancer Activity
Research has indicated that pyrido[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the activity of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cancer cell proliferation.
- Inhibition Studies : A study reported that analogs of pyrido[2,3-d]pyrimidine demonstrated IC50 values ranging from 420 nM to 930 nM against eEF-2K in breast cancer cells (MDA-MB-231) . This suggests that structural modifications in the pyrido-pyrimidine framework could enhance anticancer efficacy.
Antimicrobial Activity
The antimicrobial potential of pyrido-pyrimidine derivatives has also been explored. Some studies have highlighted their effectiveness against Mycobacterium tuberculosis and other resistant bacterial strains.
- Mechanism of Action : The compounds were found to interact with specific binding sites on bacterial enzymes, leading to inhibition of cell wall synthesis and bacterial growth . The presence of hydrophobic substituents in the structure appears to facilitate better binding affinity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrido-pyrimidine derivatives. Key findings include:
- Substituent Effects : Variations in the substituents at the 4 and 1 positions significantly impact biological activity. For example:
| Compound | Position | Substituent | Activity (IC50) |
|---|---|---|---|
| 6 | R1 | Ethyl | 420 nM |
| 9 | R2 | Cyclopropyl | 930 nM |
| Target | R1/R2 | Chlorobenzyl/Methyl | TBD |
Case Studies
Several case studies have highlighted the potential therapeutic applications of similar compounds:
- Breast Cancer : A study demonstrated that eEF-2K inhibitors derived from pyrido-pyrimidines significantly reduced tumor growth in xenograft models .
- Tuberculosis : Another study showcased the effectiveness of modified pyrido-pyrimidines against multi-drug resistant strains of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are closely tied to its substituents and heterocyclic framework. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of Pyrido-Pyrimidine Derivatives
Key Comparative Insights
Pyrido Ring Positional Isomerism
- The target compound’s pyrido[3,2-d]pyrimidine core differs from pyrido[2,3-d] analogs (e.g., compound 2o in Table 1). Positional isomerism alters π-orbital overlap and binding interactions. For instance, pyrido[2,3-d] derivatives exhibit stronger π-π interactions with flavin adenine dinucleotide (FAD) in PPO enzymes due to planar alignment .
Substituent Effects on Electronic Properties
- Chlorine vs. Methoxy Groups : The 4-chlorobenzyl group in the target compound is electron-withdrawing, lowering HOMO energy and enhancing electrophilicity compared to 4-methoxy analogs (HOMO localized on benzene rings in methoxy derivatives ). This may improve binding to electrophilic targets in herbicidal or antiviral pathways.
- Methylbenzyl vs. Trifluorophenyl : The 3-methylbenzyl group offers moderate steric bulk and hydrophobicity, contrasting with the fluorine-rich 2,3,4-trifluorophenyl group in compound 2o. Fluorine atoms enhance electronegativity and hydrogen-bonding capacity, as seen in compound 2o’s interactions with Arg98 and Thr176 in PPO .
Physicochemical Properties
- Melting Point : The 4-methoxy analog melts at 328–330°C , while chloro-substituted derivatives (e.g., 6-chloro-pyrido[3,2-d]pyrimidine) likely have higher melting points due to stronger halogen-mediated intermolecular forces.
- Solubility : The 3-methylbenzyl group in the target compound may improve lipid solubility compared to polar substituents like hydroxybenzoyl groups in ’s derivatives (ΔE = 3.91–4.10 eV) .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
